Product packaging for Dimethyl 3,3-difluoropentanedioate(Cat. No.:)

Dimethyl 3,3-difluoropentanedioate

Cat. No.: B15199511
M. Wt: 196.15 g/mol
InChI Key: VGBKUVTZVNIFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 3,3-difluoropentanedioate is a fluorinated building block of high interest in medicinal chemistry and organic synthesis. This compound features a pentanedioate (glutarate) backbone esterified with methyl groups and incorporates two fluorine atoms at the central 3-position. The presence of the fluorine atoms significantly alters the molecule's electronic properties, steric profile, and metabolic stability, making it a valuable intermediate for the design of novel bioactive molecules. Fluorine-containing scaffolds are prominently featured in US FDA-approved drugs, particularly in oncology, central nervous system therapies, and antivirals, due to their ability to enhance binding affinity and improve pharmacokinetic properties. Researchers can utilize this diester in a wide range of transformations. The ester groups can be hydrolyzed to the diacid, reduced to alcohols, or used in condensation reactions. The central C-H bonds adjacent to the fluorines can be explored for further functionalization, allowing for the creation of complex, high-value targets. Its primary research applications include serving as a precursor in the synthesis of fluorinated analogs of glutamic acid, as a building block for polymers with tailored properties, and in the development of potential enzyme inhibitors where the difluoro motif mimics a transition state or binds selectively to active sites. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10F2O4 B15199511 Dimethyl 3,3-difluoropentanedioate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10F2O4

Molecular Weight

196.15 g/mol

IUPAC Name

dimethyl 3,3-difluoropentanedioate

InChI

InChI=1S/C7H10F2O4/c1-12-5(10)3-7(8,9)4-6(11)13-2/h3-4H2,1-2H3

InChI Key

VGBKUVTZVNIFHJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CC(=O)OC)(F)F

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiles of Dimethyl 3,3 Difluoropentanedioate

Exploration of Reaction Pathways and Intermediate Species

The reactivity of Dimethyl 3,3-difluoropentanedioate is governed by the interplay of its functional groups: the gem-difluoro center and the two methyl ester moieties. These features allow for a range of possible reaction pathways, including radical-mediated processes and ionic mechanisms.

Radical-Mediated Reaction Mechanisms

The presence of C-F bonds suggests that radical reactions could be a viable pathway for the transformation of this compound. Radical additions to similar structures, such as gem-difluoroalkenes, are known to proceed with the retention of both fluorine atoms. nih.gov These reactions typically involve the addition of a radical species to the difluorinated carbon, generating a stable β,β-difluororadical intermediate. nih.gov This intermediate can then be trapped by various reagents to form new functionalized products. nih.gov

In the context of this compound, a plausible radical-mediated reaction could involve the abstraction of a hydrogen atom from one of the α-carbons, followed by further transformations. Photocatalytic methods, which have proven effective in generating carbon-centered radicals, could potentially be employed to initiate such reactions under mild conditions. chemistryviews.org For instance, a protocol involving a dialkylzinc-induced radical 1,6-conjugate addition has been shown to rapidly introduce an ethyl difluoroacetate (B1230586) radical to para-quinone methides, highlighting a potential pathway for incorporating similar difluorinated motifs. rsc.org

A tentative mechanism for the radical functionalization of this compound could involve the following steps:

Initiation: Generation of a radical species, for example, through photoredox catalysis.

Abstraction: The radical abstracts a hydrogen atom from one of the α-carbons (C2 or C4) of the diester.

Intermediate Formation: Formation of a carbon-centered radical adjacent to one of the ester groups.

Propagation/Termination: The resulting radical can then participate in various reactions, such as addition to an unsaturated system or reaction with another radical species.

It is important to note that while these mechanisms are based on well-established principles, specific experimental validation for this compound is not extensively documented in the reviewed literature.

Ionic Reaction Mechanisms (e.g., Nucleophilic and Electrophilic Pathways)

The strong inductive effect of the two fluorine atoms renders the C3 carbon of this compound highly electrophilic. This makes it susceptible to attack by nucleophiles. However, direct nucleophilic substitution at a saturated, unactivated carbon is generally difficult. More likely, ionic reactions would involve the ester functionalities or the α-protons.

Nucleophilic Pathways: The carbonyl carbons of the two ester groups are primary sites for nucleophilic attack. Reactions such as hydrolysis, transesterification, and amidation are expected to occur at these positions. The presence of the gem-difluoro group can influence the rate of these reactions due to its electron-withdrawing nature, which can enhance the electrophilicity of the carbonyl carbons.

Furthermore, the α-protons of this compound are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of reactions, including alkylations and aldol-type condensations. The selective mono-alkylation of malonate derivatives is a well-established synthetic strategy. nih.gov

Electrophilic Pathways: While the molecule as a whole is electron-deficient, the enolate formed under basic conditions can react with a wide range of electrophiles. For example, the reaction of the enolate with alkyl halides would lead to α-substituted derivatives.

Functional Group Transformations Involving the Diester Moiety

The two methyl ester groups of this compound are versatile handles for a variety of functional group transformations.

Hydrolysis: The hydrolysis of the diester to the corresponding dicarboxylic acid, 3,3-difluoropentanedioic acid, can be achieved under acidic or basic conditions. Selective monohydrolysis of symmetrical diesters, such as dialkyl malonates, can be challenging but has been achieved with high efficiency using aqueous potassium hydroxide (B78521) in a co-solvent like THF or acetonitrile (B52724) at low temperatures. researchgate.netlookchem.com This approach could potentially be applied to this compound to yield the corresponding monoester-monoacid.

Reduction: The ester groups can be reduced to the corresponding diol, 3,3-difluoro-1,5-pentanediol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Selective reduction of one ester group while leaving the other intact would require careful control of reaction conditions and the use of less reactive reducing agents. The selective hydrogenation of one ketone in a 1,3-diketone system has been reported, suggesting that selective transformations of one of the ester groups in this compound might be feasible. researchgate.net

Amidation: Reaction with amines can convert the ester groups into amides. This transformation can be carried out by direct aminolysis, although it often requires high temperatures or the use of a catalyst.

Derivatization Strategies for Structural Modification and Functionalization

Derivatization of this compound can be approached by targeting either the ester functionalities or the α-carbons.

Alkylation of α-Carbons: As mentioned previously, deprotonation of the α-carbons generates an enolate that can be alkylated with various electrophiles. This strategy allows for the introduction of a wide range of substituents at the C2 and C4 positions. The enantioselective phase-transfer catalysis of malonates has been used to synthesize chiral α-alkylated products with high enantioselectivity. frontiersin.org

Knoevenagel Condensation: The active methylene (B1212753) groups of this compound can participate in Knoevenagel condensations with aldehydes and ketones in the presence of a weak base. This reaction would lead to the formation of new carbon-carbon double bonds and provide access to a variety of unsaturated derivatives.

Derivatization of Ester Groups: The ester groups can be converted into a variety of other functional groups. For example, reaction with Grignard reagents could lead to the formation of tertiary alcohols.

Reaction Type Reagents and Conditions Product Type Reference (Analogous Systems)
Monohydrolysis0.8–1.2 equiv. aq. KOH, THF or ACN, 0 °CMonoester-monoacid researchgate.netlookchem.com
ReductionLiAlH₄, THFDiol researchgate.net
AlkylationNaH, Alkyl halide, DMFα-Alkyl derivative nih.gov
Enantioselective AlkylationPhase-transfer catalyst, BaseChiral α-alkyl derivative frontiersin.org
Knoevenagel CondensationAldehyde/Ketone, Weak baseUnsaturated derivativeN/A

Studies on Regioselectivity and Stereochemical Control

The prochiral nature of this compound, with two equivalent methylene groups and two equivalent ester groups, presents opportunities for stereoselective reactions.

Regioselectivity: In reactions involving the transformation of only one of the two ester groups or one of the two methylene groups, regioselectivity becomes a key consideration. For instance, in a partial hydrolysis or reduction, achieving selectivity for one ester over the other would require careful control of the reaction conditions. The selective monohydrolysis of dialkyl malonates demonstrates that such selectivity is achievable. researchgate.netlookchem.com

Stereochemical Control: The two methylene groups in this compound are enantiotopic. Therefore, a reaction that differentiates between these two groups using a chiral reagent or catalyst can lead to the formation of an enantiomerically enriched product. The trigonal planar sp²-hybridized carbons of the carbonyl groups are prochiral and can be designated as having re and si faces. tru.ca Enzymatic or chiral catalyst-mediated reactions can exhibit high stereoselectivity by attacking one face preferentially. tru.ca

Strategic Applications of Dimethyl 3,3 Difluoropentanedioate in Complex Organic Synthesis

Role as a Versatile Fluorinated Building Block in Organic Chemistry

The utility of fluorinated building blocks like Dimethyl 3,3-difluoropentanedioate is underscored by the prevalence of fluorine in pharmaceuticals and agrochemicals. It is estimated that approximately 25% of all pharmaceuticals and 40% of agrochemicals contain at least one fluorine atom. This highlights the critical role of such building blocks in the development of new and improved bioactive compounds.

Incorporation into Target Molecules for Enhanced Chemical Properties

The introduction of the gem-difluoro group from this compound can lead to a range of beneficial modifications in the target molecule's properties. These enhancements are a direct result of the unique characteristics of the carbon-fluorine bond.

Key Property Enhancements:

PropertyEnhancement
Metabolic Stability The strong C-F bond is resistant to enzymatic cleavage, leading to increased metabolic stability and a longer biological half-life.
Lipophilicity The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
Binding Affinity The polarized nature of the C-F bond can lead to favorable interactions with biological targets, enhancing binding affinity and potency.
pKa Modulation The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing the molecule's ionization state at physiological pH.
Conformational Control The steric and electronic effects of the difluoro group can restrict the conformational freedom of a molecule, locking it into a bioactive conformation.

Synthesis of Value-Added Fluorine-Containing Compounds

This compound is a valuable precursor for the synthesis of a wide array of more complex fluorine-containing molecules. Its symmetrical structure and the reactivity of its ester groups allow for a variety of synthetic manipulations.

Precursors to Chiral Fluorinated Moieties

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance, as the biological activity of stereoisomers can differ significantly. While specific examples detailing the direct use of this compound in asymmetric synthesis are not extensively documented in readily available literature, its structural motif is analogous to other prochiral dicarboxylic esters that are commonly employed in the synthesis of chiral molecules. Asymmetric transformations of such substrates, for instance through enzymatic desymmetrization or chiral catalyst-mediated reactions, represent a powerful strategy for accessing optically active fluorinated building blocks.

The development of catalytic asymmetric methods for the synthesis of chiral fluorinated compounds is an active area of research. These methods often involve the use of chiral metal complexes or organocatalysts to control the stereochemical outcome of a reaction.

Contribution to the Construction of Complex Molecular Architectures

The bifunctional nature of this compound makes it an ideal building block for the construction of complex cyclic and acyclic systems. The ester groups can be readily converted into a variety of other functionalities, such as amides, alcohols, and aldehydes, which can then participate in cyclization reactions or be used to extend a carbon chain.

While specific, high-profile examples of total syntheses explicitly featuring this compound are not frequently reported, the strategic value of difluorinated C5 synthons is well-recognized in the construction of intricate molecular frameworks. The ability to introduce a gem-difluoro group at a specific position within a larger molecule is a powerful tool for fine-tuning its properties and biological activity.

Advanced Spectroscopic and Chromatographic Analytical Techniques for Dimethyl 3,3 Difluoropentanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For Dimethyl 3,3-difluoropentanedioate, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

¹H, ¹³C, and ¹⁹F NMR Characterization

¹H NMR spectroscopy provides information on the number and types of protons in a molecule. In this compound, one would expect to observe signals corresponding to the methyl ester protons and the methylene (B1212753) protons adjacent to the carbonyl groups and the difluorinated carbon. The chemical shifts (δ) are influenced by the electronegative fluorine atoms and the carbonyl groups.

¹³C NMR spectroscopy is used to determine the number of different carbon environments in a molecule. For this compound, distinct signals would be anticipated for the carbonyl carbons, the difluorinated quaternary carbon, the methylene carbons, and the methyl ester carbons. The carbon attached to the fluorine atoms will show a characteristic splitting pattern due to C-F coupling. epfl.ch

¹⁹F NMR spectroscopy is a powerful tool specifically for fluorine-containing compounds. It provides information on the chemical environment of the fluorine atoms. st-andrews.ac.uk In the case of this compound, a single resonance is expected for the two equivalent fluorine atoms, though this can be influenced by the solvent and other factors. The coupling between fluorine and adjacent protons (H-F coupling) and carbons (C-F coupling) provides valuable structural information. nih.gov

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H~3.7s
~2.9t³JHF ≈ 15-20
¹³C~168s
~115t¹JCF ≈ 240-260
~35t²JCF ≈ 20-30
~52s
¹⁹F-90 to -110t³JFH ≈ 15-20
Note: These are predicted values and can vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the signals and confirm the connectivity of atoms, advanced two-dimensional (2D) NMR techniques are employed. wikipedia.orgrsc.org

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms, confirming the C-H connectivities. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the methyl protons and the ester carbonyl carbon, as well as the methylene protons with the quaternary difluoro carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms, which can be crucial for determining stereochemistry in more complex molecules, though less critical for the achiral this compound. rsc.org

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. docbrown.infodocbrown.info

In the IR spectrum of this compound, the most prominent absorption band would be the strong C=O stretching vibration of the ester functional groups, typically appearing in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be visible. The C-F stretching vibrations are expected to produce strong absorptions in the fingerprint region, generally between 1000 and 1400 cm⁻¹. nist.govnist.gov

Raman spectroscopy, which relies on inelastic scattering of light, would also show the characteristic C=O and C-F stretching bands. Often, symmetric vibrations are more intense in Raman spectra, which can provide complementary information to the IR data. aps.orgnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=O (Ester)Stretch1735 - 1750
C-O (Ester)Stretch1100 - 1300
C-FStretch1000 - 1400
C-H (Alkyl)Stretch2850 - 3000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. miamioh.edu

For this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.org

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). arkat-usa.orgresearchgate.net For this compound, characteristic fragmentation would likely involve the loss of a methoxy (B1213986) radical (•OCH₃, 31 mass units) or a methoxycarbonyl radical (•COOCH₃, 59 mass units). youtube.com The presence of fluorine atoms would also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments.

Table 3: Potential Mass Spectrometry Fragments for this compound

m/zPossible Fragment Ion
194[M]⁺
163[M - OCH₃]⁺
135[M - COOCH₃]⁺
174[M - HF]⁺

Chromatographic Separations and Purity Assessment

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methodologies

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov A capillary column with a suitable stationary phase, such as a polar phase like a wax or a phenyl-substituted polysiloxane, would be used for separation. The compound would be detected by a flame ionization detector (FID) or, for more detailed analysis, a mass spectrometer (GC-MS). nih.gov GC-MS combines the separation power of GC with the detection capabilities of MS, allowing for the identification of individual components in a mixture. nih.gov

High-performance liquid chromatography (HPLC) is another powerful separation technique that can be used for the purity assessment of this compound. nih.gov Reversed-phase HPLC, with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be a common choice. Detection is typically achieved using a UV detector, as the ester carbonyl groups exhibit some UV absorbance.

Table 4: Typical Chromatographic Conditions for the Analysis of this compound

TechniqueColumnMobile Phase/Carrier GasDetector
GCCapillary, e.g., DB-5msHeliumFID or MS
HPLCC18, e.g., 4.6 x 150 mm, 5 µmAcetonitrile/Water gradientUV (e.g., 210 nm)

Derivatization for Optimized Chromatographic Analysis

The analysis of dicarboxylic acids and their esters, such as this compound, can present challenges in chromatographic separations due to factors like polarity and volatility. Derivatization is a chemical modification process used to convert the analyte into a product with improved chromatographic properties, leading to enhanced separation and detection. nih.govnih.govcolostate.edu For this compound, derivatization strategies would typically target the terminal ester groups, especially if hydrolysis to the corresponding dicarboxylic acid occurs, or to enhance detectability for specific analytical methods.

Common derivatization approaches for dicarboxylic acids that are applicable to the analysis of its dimethyl ester include esterification to form different alkyl esters and silylation. nih.govcolostate.edu These techniques aim to increase the volatility and thermal stability of the analyte for gas chromatography (GC) or to improve its ionization efficiency for mass spectrometry (MS) detection. nih.gov

Esterification:

While this compound is already a methyl ester, further transesterification to a higher alkyl ester, such as a butyl ester, can be advantageous. This process involves reacting the compound with an alcohol (e.g., butanol) in the presence of an acidic catalyst. nih.gov The resulting dibutyl 3,3-difluoropentanedioate would be less volatile than the methyl ester, which can be beneficial in reducing analyte loss during sample preparation and preventing co-elution with the solvent front in GC analysis. nih.gov

Silylation:

Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those that might be present in trace amounts of hydrolyzed this compound (3,3-difluoropentanedioic acid). colostate.edu Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to replace the acidic protons of the carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. chromforum.orgnih.gov This derivatization increases the volatility and thermal stability of the analyte, making it more amenable to GC-MS analysis.

The following interactive data table summarizes potential derivatization strategies for the chromatographic analysis of this compound and its potential hydrolysis product.

Table 1: Derivatization Strategies for Chromatographic Analysis

Derivatization TechniqueTarget AnalyteReagentResulting DerivativeAnalytical Advantage
TransesterificationThis compoundButanol/HClDibutyl 3,3-difluoropentanedioateIncreased molecular weight, reduced volatility for improved GC separation. nih.govnih.gov
Silylation3,3-Difluoropentanedioic acidBSTFABis(trimethylsilyl) 3,3-difluoropentanedioateIncreased volatility and thermal stability for GC-MS analysis. colostate.educhromforum.org
Phenacyl Bromide Derivatization3,3-Difluoropentanedioic acidDimethylaminophenacyl bromide (DmPABr)Diphenacyl ester derivativeEnhanced sensitivity and improved fragmentation for LC-MS/MS analysis. chromatographyonline.com

In-line and Real-time Spectroscopic Monitoring of Synthetic Processes

Process Analytical Technology (PAT) has emerged as a critical framework for designing, analyzing, and controlling manufacturing processes by measuring critical process parameters in real-time. bruker.commt.comwikipedia.org For the synthesis of this compound, in-line and real-time spectroscopic monitoring can provide invaluable insights into reaction kinetics, intermediate formation, and endpoint determination, leading to improved process understanding, efficiency, and product quality. katsura-chemical.co.jppharmoutsourcing.com

Traditional process monitoring often relies on offline chromatographic analysis, which involves sampling and subsequent analysis, leading to time delays and a lack of immediate process feedback. pharmoutsourcing.com In contrast, in-line spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, allow for continuous, non-destructive analysis directly within the reaction vessel. katsura-chemical.co.jppharmoutsourcing.com

FTIR Spectroscopy:

In-situ FTIR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. katsura-chemical.co.jp By inserting an attenuated total reflectance (ATR) probe directly into the reaction mixture, the characteristic vibrational frequencies of reactants, intermediates, and the final product can be monitored continuously. For the synthesis of this compound, which could, for example, involve the esterification of 3,3-difluoropentanedioic acid with methanol, FTIR spectroscopy can track the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C-O stretch of the ester group.

Raman Spectroscopy:

Raman spectroscopy offers a complementary in-line monitoring technique. pharmoutsourcing.com It is particularly well-suited for monitoring reactions in aqueous media and for observing non-polar functional groups that may be weak in the infrared spectrum. A Raman probe immersed in the reaction vessel can provide real-time data on the changes in molecular vibrations as the synthesis of this compound proceeds. This can be especially useful for monitoring the carbon-carbon backbone and the introduction of the fluorine atoms, depending on the synthetic route.

The application of these PAT tools enables a more dynamic and controlled approach to the synthesis of this compound, moving away from static batch processing towards a more efficient and consistent manufacturing process. wikipedia.org

The following interactive data table outlines the potential applications of in-line spectroscopic techniques for monitoring the synthesis of this compound.

Table 2: In-line Spectroscopic Monitoring for this compound Synthesis

Spectroscopic TechniqueApplicationInformation GainedPotential Benefits
In-situ FTIR SpectroscopyReal-time monitoring of esterification.Tracking the consumption of carboxylic acid and formation of the ester.Precise endpoint determination, improved yield and purity. katsura-chemical.co.jppharmoutsourcing.com
In-situ Raman SpectroscopyMonitoring of reaction kinetics and intermediates.Real-time concentration profiles of reactants, intermediates, and product.Enhanced process understanding and control, detection of transient species. pharmoutsourcing.com
Combined Spectroscopic and Automated SynthesisAutomated control of reaction parameters.Correlation of spectral data with process parameters (temperature, reagent addition).Optimized and automated synthesis, ensuring consistent product quality. katsura-chemical.co.jp

Computational and Theoretical Chemistry Studies on Dimethyl 3,3 Difluoropentanedioate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or an approximation of it, for a given molecular system, we can obtain detailed information about its electronic structure, which in turn governs its reactivity.

For Dimethyl 3,3-difluoropentanedioate, quantum chemical calculations can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These calculations are crucial for predicting how the molecule will interact with other chemical species. The presence of the two fluorine atoms on the central carbon atom is expected to have a significant impact on the electronic properties of the molecule, and quantum chemical calculations can precisely quantify these effects.

Density Functional Theory (DFT) is a class of quantum chemical methods that has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. youtube.comyoutube.com DFT calculations are particularly well-suited for studying reaction mechanisms, allowing for the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and transition states.

In the context of this compound, DFT could be employed to study a variety of reactions, such as its synthesis or its hydrolysis. By calculating the energies of the transition states, chemists can predict the activation energies of different reaction pathways, providing insight into which reactions are kinetically favorable. For instance, a DFT study could compare the energy barriers for the saponification of the ester groups, helping to understand if the fluorination at the 3-position influences the reactivity of the carbonyl centers. These calculations can also provide detailed geometric information about the transition state, revealing the precise arrangement of atoms as the reaction proceeds. mdpi.com

A hypothetical DFT study on the base-catalyzed hydrolysis of this compound might involve the following steps:

Optimization of the geometry of the reactant molecule and the hydroxide (B78521) ion.

Locating the transition state for the nucleophilic attack of the hydroxide ion on one of the carbonyl carbons.

Calculating the vibrational frequencies to confirm the nature of the stationary points (reactants have all real frequencies, while a transition state has exactly one imaginary frequency).

Calculating the intrinsic reaction coordinate (IRC) to ensure that the transition state connects the reactants and the expected intermediate.

Repeating the process for the subsequent steps of the reaction mechanism.

The results of such a study could be summarized in a table like the one below:

StructureRelative Energy (kcal/mol)
Reactants (this compound + OH⁻)0.0
Transition State 1 (Nucleophilic attack)+12.5
Tetrahedral Intermediate-8.2
Transition State 2 (Leaving group departure)+5.7
Products (Methyl 3,3-difluoro-5-oxopentanoate + Methanol (B129727) + OH⁻)-15.3
Note: This is a hypothetical data table to illustrate the application of DFT.

The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its physical and chemical properties. nih.govnih.gov For a flexible molecule like this compound, which has several rotatable single bonds, a multitude of conformations are possible. Computational methods are essential for exploring the conformational landscape of such molecules to identify the most stable conformers.

The 1,3-difluorinated motif is known to strongly influence the conformational preferences of alkane chains. nih.govnih.gov In this compound, the interactions between the fluorine atoms and the ester groups, as well as steric and electrostatic effects, will dictate the preferred arrangement of the carbon backbone and the orientation of the ester groups.

A computational conformational analysis would typically involve a systematic search of the potential energy surface by rotating the key dihedral angles. The energies of the resulting conformers would then be calculated, often using a combination of molecular mechanics for an initial screening followed by more accurate DFT calculations for the low-energy conformers. mdpi.comresearchgate.netmdpi.com

The relative populations of the different conformers at a given temperature can be estimated from their calculated Gibbs free energies using the Boltzmann distribution. This information is valuable for interpreting experimental data, such as NMR spectra, where the observed signals are often a population-weighted average of the signals from the different conformers.

A table summarizing the results of a hypothetical conformational analysis could look like this:

ConformerDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Anti-Anti180°0.065
Anti-Gauche60°0.820
Gauche-Gauche60°, 60°1.510
Other->2.0<5
Note: This is a hypothetical data table to illustrate the application of conformational analysis.

Molecular Modeling for Understanding Intermolecular Interactions

Beyond the properties of a single molecule, molecular modeling can be used to study how molecules interact with each other. These intermolecular interactions are crucial for understanding the properties of the bulk material, such as its boiling point, solubility, and crystal structure.

For this compound, the primary intermolecular forces are expected to be dipole-dipole interactions, arising from the polar C-F and C=O bonds, and London dispersion forces. Hydrogen bonding is not expected to be a dominant interaction in the pure substance, but it would be important in solutions with protic solvents.

Molecular dynamics (MD) simulations can also be employed to study the behavior of a large ensemble of this compound molecules over time. These simulations can provide insights into the liquid structure and dynamics, as well as predict properties like density and viscosity.

Predictive Studies in Catalysis and Reaction Optimization

Computational chemistry is increasingly used as a predictive tool in the development of new catalysts and the optimization of reaction conditions. rsc.orgplastice.eu By modeling the interaction of a substrate with a catalyst, it is possible to gain a detailed understanding of the catalytic cycle and identify the factors that control the efficiency and selectivity of the reaction.

For a reaction involving this compound, such as a catalytic reduction or a cross-coupling reaction, computational studies could be used to:

Screen potential catalysts: By calculating the energy profile of the reaction with different catalysts, it is possible to identify promising candidates for experimental investigation.

Understand selectivity: If a reaction can lead to multiple products, computational modeling can help to explain why a particular catalyst favors the formation of one product over another.

Optimize reaction conditions: The effect of temperature, pressure, and solvent on the reaction can be simulated, providing guidance for optimizing the experimental setup. rsc.org

For example, if one were to develop a catalytic process for the asymmetric hydrogenation of a derivative of this compound, computational modeling could be used to design a chiral ligand that would lead to a high enantiomeric excess of the desired product.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Dimethyl 3,3-difluoropentanedioate, and how do they compare in yield and purity?

The synthesis of fluorinated esters like this compound often involves advanced techniques such as flow chemistry and cross-coupling reactions , which optimize reaction conditions for high yields and purity. For example, flow chemistry allows precise control over reaction parameters (e.g., temperature, residence time), reducing side reactions and improving reproducibility. Cross-coupling reactions, particularly those involving fluorinated precursors, are critical for introducing fluorine atoms at specific positions while maintaining structural integrity. Purity is typically assessed via HPLC or GC-MS , with yields reported to exceed 80% under optimized conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used to identify volatile derivatives and quantify impurities. Parameters such as column temperature (e.g., 320°C for metabolite analysis) and ionization settings (e.g., electron impact mode) are critical for resolving fluorinated compounds .
  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F}-NMR is essential for confirming fluorine placement and assessing stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .

Q. How can researchers initially screen the biological activity of fluorinated esters like this compound?

Initial screening often involves in vitro assays targeting enzymes or receptors implicated in disease models (e.g., inflammatory pathways). For example, fluorinated compounds can be tested for their ability to modulate cytokine production in macrophage cultures, using ELISA or multiplex assays to quantify TNF-α, IL-6, and IL-1β. Dose-response curves and IC50_{50} values provide preliminary efficacy data .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of fluorinated esters?

Contradictions may arise from differences in metabolic pathways or experimental models. To address this:

  • Conduct metabolite profiling using GC-MS or LC-MS to identify active derivatives (e.g., 3,3-difluoropentanedioic acid) .
  • Perform microbial community analysis (16S rRNA sequencing) to assess whether gut microbiota modulate the compound’s effects, as seen in studies linking DMB to altered microbial diversity in arthritis models .
  • Use knockout animal models to isolate specific pathways (e.g., TMAO-independent immunomodulation) .

Q. What experimental design considerations are critical for evaluating immunomodulatory effects of this compound in vivo?

Key considerations include:

  • Animal Model Selection : Use established disease models (e.g., collagen-induced arthritis in mice) with age- and sex-matched controls to ensure reproducibility .
  • Dosing Regimen : Optimize oral vs. intraperitoneal administration based on pharmacokinetic studies.
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics to map systemic responses.
  • Ethical Compliance : Follow ARRIVE 2.0 guidelines for humane endpoints and sample size justification .

Q. How can researchers assess the impact of this compound on microbial ecosystems?

Utilize 16S rRNA sequencing to analyze fecal or gut microbiota. Key steps:

  • Amplify the V3-V4 hypervariable regions using primers 341F/806R.
  • Normalize PCR products with kits like SequalPrep™ and sequence on an Illumina MiSeq platform.
  • Analyze data with tools like Explicet or QIIME2 to compute α/β diversity and identify taxa correlated with compound exposure .

Q. What strategies optimize the scalability of fluorinated ester synthesis while maintaining stereochemical fidelity?

  • Continuous Flow Systems : Enhance reproducibility and reduce batch-to-batch variability.
  • Chiral Catalysts : Employ asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes) to control stereochemistry.
  • In-line Analytics : Integrate real-time monitoring (e.g., FTIR or Raman spectroscopy) to detect intermediates and adjust conditions dynamically .

Methodological Resources

  • Synthesis Optimization : Flow chemistry protocols from .
  • Metabolite Analysis : GC-MS parameters and mzXML data processing from .
  • Microbiome Profiling : 16S rRNA sequencing workflows and bioinformatics tools from .
  • Immunomodulation Assays : Cytokine quantification methods and CIA model guidelines from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.